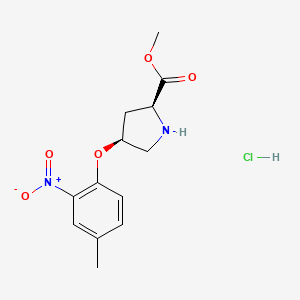

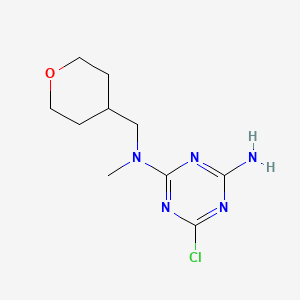

![molecular formula C8H9BrF2N2S B1456281 {[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 1197237-07-2](/img/structure/B1456281.png)

{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

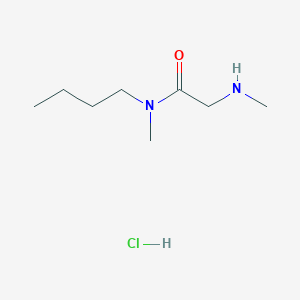

“{[(2,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide” is a chemical compound with the molecular formula C8H9BrF2N2S and a molecular weight of 283.13 . It is a versatile material utilized in scientific research.

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C8H9BrF2N2S . Unfortunately, the specific structural details are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

1. Clinical Evaluation of Analgesic Effects

- Study: A double-blind clinical trial evaluated the analgesic effects of phenazocine hydrobromide compared with morphine sulphate in patients with acute abdominal pain. The study found no significant difference between the two compounds in pain relief, highlighting the potential of phenazocine hydrobromide as an analgesic substance (Hopton, 1971).

2. Pharmacological Metabolism and Detection

- Study: Research on methenolone (17β-hydroxy-1-methyl-5α-androst-1-en-3-one) misuse in doping control investigated the metabolism and detection of the substance and its metabolites. The study highlighted the importance of sulfate conjugates in the metabolism of methenolone, revealing four significant metabolites and suggesting the relevance of sulfation in phase II metabolic pathways (Fragkaki et al., 2015).

3. Health Effects of Structural Fumigation Workers

- Study: An assessment of health effects associated with occupational exposure to methyl bromide and sulfuryl fluoride among structural fumigation workers was conducted. The study found potential subclinical effects on the central nervous system and some cognitive functions, highlighting the occupational health risks associated with exposure to these substances (Calvert et al., 1998).

4. Biochemical Analysis for Mental Disorders

- Study: A liquid chromatography method was developed for quantitating 5-hydroxytryptamine and tryptophan in whole blood, aiming to explore mental disorders. The study provided valuable insights into the biochemical analysis of neurotransmitters and their precursors, contributing to the understanding of mental disorders and the effect of antidepressant drugs (Aymard et al., 1994).

5. Sulfur and Methyl Group Metabolism

- Study: The sulfur and methyl group metabolism in a patient with partial hepatic methionine adenosyltransferase (MAT) deficiency was investigated. The study provided insights into the metabolism of sulfur and methyl groups, contributing to the understanding of metabolic pathways and their implications in medical conditions (Gahl et al., 1988).

Wirkmechanismus

Target of Action

A structurally similar compound, 4-(aminosulfonyl)-n-[(2,5-difluorophenyl)methyl]-benzamide, is known to target carbonic anhydrase 2 . Carbonic Anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Eigenschaften

IUPAC Name |

(2,5-difluorophenyl)methyl carbamimidothioate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2S.BrH/c9-6-1-2-7(10)5(3-6)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWQUGXUFBZEJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CSC(=N)N)F.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrF2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

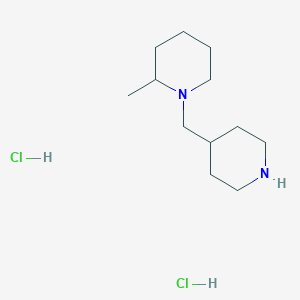

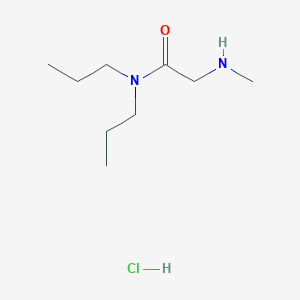

![3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456199.png)

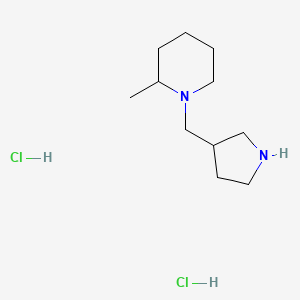

![4-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456202.png)

![{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol](/img/structure/B1456209.png)